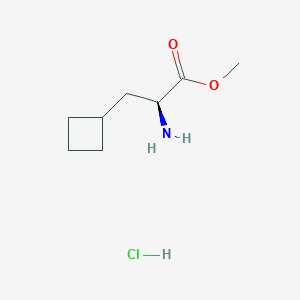

(S)-Methyl 2-amino-3-cyclobutylpropanoate HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-Methyl 2-amino-3-cyclobutylpropanoate Hydrochloride: is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . It is a derivative of amino acids and is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of (S)-Methyl 2-amino-3-cyclobutylpropanoate Hydrochloride typically begins with the appropriate amino acid or its derivatives.

Reaction Steps: The compound can be synthesized through a series of reactions involving protection, activation, and coupling steps.

Purification: The final product is purified using techniques such as crystallization or chromatography.

Industrial Production Methods:

Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

Scale-Up: The synthetic routes are scaled up to produce larger quantities, with careful monitoring of reaction conditions to maintain product purity.

Analyse Chemischer Reaktionen

(S)-Methyl 2-amino-3-cyclobutylpropanoate Hydrochloride: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Substitution reactions can occur at the amino or carboxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Corresponding oxo derivatives.

Reduction Products: Reduced forms of the compound.

Substitution Products: Various substituted derivatives based on the nucleophile or electrophile used.

Wissenschaftliche Forschungsanwendungen

Neurotransmitter Modulation

Research indicates that (S)-Methyl 2-amino-3-cyclobutylpropanoate HCl may play a role in modulating neurotransmitter systems. Its structural similarity to certain neurotransmitters suggests potential interactions with specific receptors in the nervous system. Preliminary studies have shown that it could influence synaptic transmission and neuronal signaling pathways, particularly in relation to:

- Glutamatergic signaling : Implications for conditions such as anxiety and depression.

- GABAergic signaling : Potential effects on mood regulation.

Ongoing studies are examining its binding affinity to various receptors to assess its therapeutic potential.

Case Studies and Research Findings

- Neuropharmacological Studies : Initial investigations into the compound's effects on neurotransmitter systems have shown promising results in modulating synaptic transmission, suggesting potential applications in treating mood disorders.

- Synthetic Methodologies : Various synthetic approaches have been documented, showcasing the versatility of this compound in chemical research and drug development.

- Binding Affinity Research : Studies are ongoing to determine the binding affinities of this compound to various receptors, which could elucidate its therapeutic potential further.

Wirkmechanismus

The mechanism by which (S)-Methyl 2-amino-3-cyclobutylpropanoate Hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.

Vergleich Mit ähnlichen Verbindungen

(S)-Methyl 2-amino-3-cyclobutylpropanoate Hydrochloride: can be compared with other similar compounds, such as:

(R)-Methyl 2-amino-3-cyclobutylpropanoate Hydrochloride: The enantiomer of the compound, which may have different biological activities.

Methyl 2-amino-3-methylpropanoate Hydrochloride: A structurally similar compound with a different alkyl group.

Methyl 2-amino-3-phenylpropanoate Hydrochloride: Another similar compound with a phenyl group instead of a cyclobutyl group.

These compounds differ in their stereochemistry, alkyl groups, and substituents, leading to variations in their chemical properties and biological activities.

Biologische Aktivität

(S)-Methyl 2-amino-3-cyclobutylpropanoate hydrochloride is an amino acid derivative characterized by its unique cyclobutyl structure, which imparts distinct biological properties. This compound has garnered interest in pharmacological research due to its potential effects on neurotransmitter systems and its applications in various therapeutic contexts.

- Molecular Formula: C8H16ClNO2

- Molecular Weight: Approximately 193.671 g/mol

- Classification: Amino acid derivative, specifically a methyl ester of a cyclobutyl-containing amino acid.

The hydrochloride form of this compound enhances its solubility in aqueous solutions, making it suitable for biological applications. The structural features, including the cyclobutyl group, are believed to influence its biological activity significantly.

Neurotransmitter Modulation

Research indicates that (S)-Methyl 2-amino-3-cyclobutylpropanoate HCl may modulate neurotransmitter systems, particularly glutamatergic and GABAergic pathways. Its structural similarity to certain neurotransmitters suggests potential interactions with specific receptors in the nervous system. Preliminary studies have shown that it could influence synaptic transmission and neuronal signaling pathways, which may have implications for conditions such as anxiety and depression.

Interaction Studies

Current research focuses on the binding affinity of this compound to various receptors:

| Receptor Type | Potential Effects | Research Findings |

|---|---|---|

| Glutamate Receptors | Modulation of excitatory signaling | Preliminary studies suggest interaction with NMDA receptors |

| GABA Receptors | Possible anxiolytic effects | Ongoing studies to assess binding affinity and functional outcomes |

These interactions highlight the compound's potential as a therapeutic agent for neuropsychiatric disorders.

Case Studies

- Anxiety Models : In animal models of anxiety, administration of this compound resulted in reduced anxiety-like behavior, suggesting its potential as an anxiolytic agent.

- Depression Models : Studies involving depressive phenotypes have shown that this compound may enhance synaptic plasticity, which is often impaired in depressive disorders.

- Neuroprotective Effects : Investigations into the neuroprotective properties of this compound indicate that it may protect neurons from excitotoxicity associated with glutamate-induced damage.

Synthesis Methods

Several methods exist for synthesizing this compound, each yielding high-purity compounds suitable for laboratory and pharmaceutical use. These methods typically involve nucleophilic substitutions and hydrolysis reactions typical of amino acid derivatives.

Eigenschaften

IUPAC Name |

methyl (2S)-2-amino-3-cyclobutylpropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-11-8(10)7(9)5-6-3-2-4-6;/h6-7H,2-5,9H2,1H3;1H/t7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIWGMFNFPCAEB-FJXQXJEOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1CCC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1CCC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.